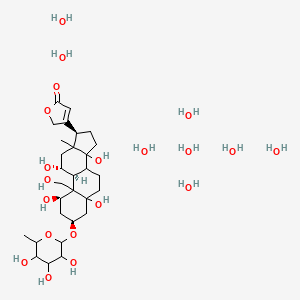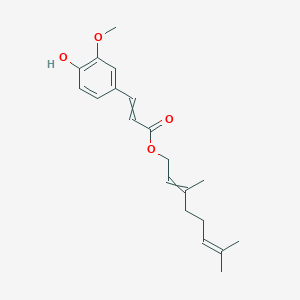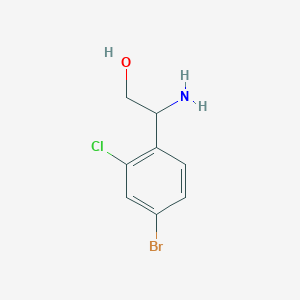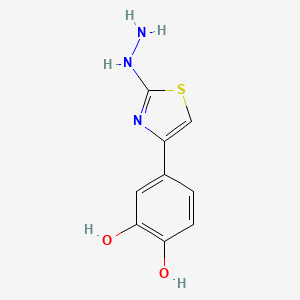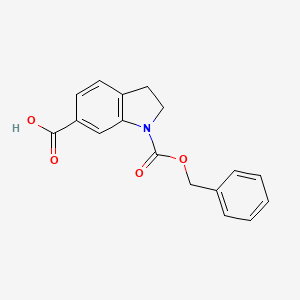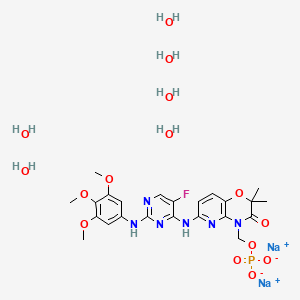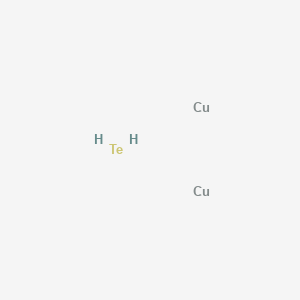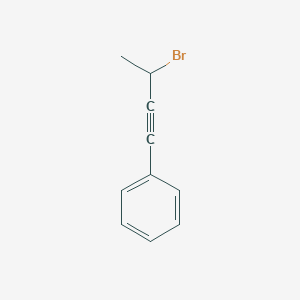
(3-Bromobut-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobut-1-yn-1-yl)benzene is an organic compound with the molecular formula C₁₀H₉Br. It consists of a benzene ring substituted with a 3-bromobut-1-yn-1-yl group. This compound is of interest due to its unique structure, which combines a bromine atom, an alkyne, and an aromatic ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Bromobut-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of but-1-yne followed by a coupling reaction with benzene. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride or acetonitrile . The resulting 3-bromobut-1-yne is then subjected to a coupling reaction with benzene under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to enhance efficiency and scalability. The bromination step can be optimized in a continuous-flow photoreactor, significantly reducing reaction time and improving conversion rates . This method allows for the production of large quantities of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobut-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), copper(I) iodide, and bases (triethylamine, diisopropylethylamine).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Substituted but-1-yn-1-ylbenzenes.
Coupling Reactions: Disubstituted alkynes or enynes.
Oxidation Reactions: Diketones or carboxylic acids.
Aplicaciones Científicas De Investigación
(3-Bromobut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anticancer and antiviral agents.
Mecanismo De Acción
The mechanism of action of (3-Bromobut-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In coupling reactions, the alkyne group forms a carbon-carbon bond with an aryl or vinyl halide through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure with a trimethylsilyl group instead of a benzene ring.
(3-Bromo-1-phenyl-1-butyne): Similar structure with a phenyl group instead of a benzene ring.
(4-Bromo-3-buten-1-yn-1-yl)benzene: Similar structure with an additional double bond in the alkyne chain.
Uniqueness
(3-Bromobut-1-yn-1-yl)benzene is unique due to its combination of a bromine atom, an alkyne group, and a benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo substitution, coupling, and oxidation reactions makes it valuable in the synthesis of complex organic molecules and materials.
Propiedades
Número CAS |
27975-80-0 |
|---|---|
Fórmula molecular |
C10H9Br |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
3-bromobut-1-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,1H3 |
Clave InChI |
PJKBUAHLJRBXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)



![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
